molecular formula C12H12N2O2 B13190098 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one

3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B13190098
M. Wt: 216.24 g/mol
InChI Key: SCJOLLZGPSGOGC-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a methoxyphenyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl: This compound shares a similar methoxyphenyl group but has a different core structure.

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a methoxyphenyl group, used in different applications.

Uniqueness

3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one is unique due to its specific pyrazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C12H12N2O2/c1-8-7-13-11(12(15)14-8)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15)

InChI Key

SCJOLLZGPSGOGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2=CC(=CC=C2)OC

Origin of Product

United States

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